An In-depth Technical Guide to 1-Benzyl-4-methylpiperazine: Chemical Properties and Structure
An In-depth Technical Guide to 1-Benzyl-4-methylpiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1-Benzyl-4-methylpiperazine (MBZP). The information is intended for professionals in research, science, and drug development who require detailed technical data and methodologies.
Chemical Structure and Identification
1-Benzyl-4-methylpiperazine, also known as Methylbenzylpiperazine (MBZP), is a derivative of benzylpiperazine (BZP).[1] It is a synthetic compound that does not occur naturally.[2] The structure consists of a piperazine (B1678402) ring substituted with a benzyl (B1604629) group at one nitrogen atom and a methyl group at the other.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | 1-benzyl-4-methylpiperazine[1] |
| Synonyms | 1-methyl-4-benzylpiperazine, MBZP, Methylbenzylpiperazine[1][3] |
| CAS Number | 62226-74-8[1] |
| Molecular Formula | C₁₂H₁₈N₂[1][4][5] |
| SMILES | CN1CCN(CC1)CC2=CC=CC=C2[1] |
| InChI | InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3[1] |
| InChI Key | MLJOKPBESJWYGL-UHFFFAOYSA-N[1] |
Physicochemical Properties
1-Benzyl-4-methylpiperazine is typically a colorless to light-yellow liquid with a characteristic amine-like odor.[4] Its hydrochloride salt is a white crystalline powder or solid.[3][6]
Table 2: Quantitative Physicochemical Properties
| Property | Value |
| Molecular Weight | 190.29 g/mol [1][5] |
| Appearance | Colorless to light-yellow liquid[4] |
| Boiling Point | 278-280 °C (at 760 Torr)[4]; 128-132 °C (at 12 Torr)[5] |
| Density | ~0.99 g/cm³[4]; 1.018 g/cm³ (Predicted)[5] |
| Flash Point | ~125 °C[4] |
| Solubility (Free Base) | Soluble in organic solvents like ethanol (B145695) and chloroform.[4] |
| Solubility (HCl Salt) | Soluble in water, alcohol, and DMSO.[6] |
Experimental Protocols
Synthesis
A common method for the synthesis of 1-Benzyl-4-methylpiperazine involves the reaction of 1-methylpiperazine (B117243) with benzyl chloride.[7] The benzyl group serves as an effective blocking group for the preparation of monosubstituted or unsymmetrically disubstituted piperazines.[8]
Detailed Methodology:
-
Reaction Setup: In a 3-neck flat-bottom flask equipped for heating and stirring, combine 1-Methylpiperazine and 99% ethanol.
-
Reagent Addition: Slowly add Benzyl Chloride to the solution.
-
Reaction Conditions: Heat the mixture in a hot water bath to 65°C for a period of 30 to 120 minutes.[7] This reaction yields 1-Benzyl-4-methylpiperazine hydrochloride (MBZP-HCl).
-
Crystallization: Slowly cool the resulting solution to 0°C to facilitate the crystallization of the MBZP-HCl product.[7]
-
Isolation: The precipitated crystals are collected via suction filtration, washed with a non-polar solvent like dry benzene, and dried.[8]
-
Free Base Conversion (Optional): To obtain the free base, the hydrochloride salt is dissolved in water, made alkaline (pH > 12) with a strong base like 5N sodium hydroxide, and then extracted multiple times with an organic solvent such as chloroform.[8]
Caption: Synthesis workflow for 1-Benzyl-4-methylpiperazine HCl.
Analytical Methods
Standard analytical techniques are employed for the identification and quantification of 1-Benzyl-4-methylpiperazine and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a primary technique for identifying piperazine derivatives in forensic samples.[9]
-
Sample Preparation: Samples are typically dissolved in methanol.[10]
-
Instrumentation: A gas chromatograph with a 5% phenyl/95% methyl silicone column (or similar) is used, coupled to a mass spectrometer.[10]
-
Typical GC Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 280°C
-
Oven Program: Initial temperature of 100°C for 1 min, ramped to 280°C at 25°C/min, and held for 3 min.[10]
-
-
Mass Spectrometry: The mass spectrum for the parent compound, 1-benzylpiperazine (B3395278) (BZP), shows characteristic peaks at m/z = 91 (base peak), 134, 56, 176, and 65.[2] Similar fragmentation patterns would be expected for MBZP, with shifts corresponding to the additional methyl group.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a suitable method for the analysis of benzylpiperazine derivatives.
-
Methodology: A reverse-phase (RP) HPLC method can be employed.[11]
-
Column: A Newcrom R1 or similar C18 column can be used.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[11]
-
Detection: UV detection is commonly used. For the related BZP, maximum absorbance in aqueous acid is observed at 193 nm.[10]
Biological and Pharmacological Context
1-Benzyl-4-methylpiperazine (MBZP) is a stimulant drug with effects similar to, but slightly weaker than, benzylpiperazine (BZP).[1] It has been sold as an ingredient in recreational "party pills".[1] Like BZP, it acts on the dopaminergic and serotonergic systems, stimulating the release and inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and noradrenaline.[2][9][12] This mechanism of action is similar to that of amphetamines, though with lower potency.[12] Due to its potential for abuse, MBZP and other piperazine derivatives are controlled substances in many countries.[1][2]
References
- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-Benzyl-4-methylpiperazine (BZP) Detailed Information, Uses, Safety, Synthesis & Supplier China | Buy BZP Online [pipzine-chem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Benzyl-4-methylpiperazine HCl 1.0g | #113a – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. swgdrug.org [swgdrug.org]
- 11. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Benzylpiperazine - Wikipedia [en.wikipedia.org]
